(5-cyclopropyl-1H-pyrazol-3-yl)methanamine
Description
Contextualization of Pyrazole-Based Amines in Organic Synthesis and Medicinal Chemistry
Pyrazole (B372694) and its derivatives are recognized as a "privileged scaffold" in drug discovery, meaning they are frequently found in the structures of approved therapeutic agents and biologically active molecules. nih.gov This five-membered heterocyclic ring system, containing two adjacent nitrogen atoms, is a cornerstone in the development of pharmaceuticals across a wide range of therapeutic areas. nih.govnih.gov The metabolic stability of the pyrazole ring is a key factor in its widespread use. nih.gov
Aminopyrazoles, which are pyrazole structures bearing an amino group, are particularly important synthetic intermediates. chim.itmdpi.com The amino group acts as a powerful electron-donating group, rendering the pyrazole ring a π-excess system that is highly reactive towards various electrophiles. chim.it This reactivity makes aminopyrazoles versatile precursors for the construction of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines, which are themselves scaffolds of significant medicinal interest. researchgate.netmdpi.comnih.gov
In medicinal chemistry, the pyrazole nucleus is a component of numerous drugs, demonstrating its broad biological significance. nih.govglobalresearchonline.net Pyrazole-based compounds have shown extensive pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, analgesic, and antiviral properties. globalresearchonline.netpharmajournal.netresearchgate.net Specifically, 5-aminopyrazoles have been extensively explored as scaffolds for developing potent kinase inhibitors, which are crucial in oncology and immunology. mdpi.comnih.gov
Table 1: Examples of Commercially Successful Drugs Featuring a Pyrazole Core
| Drug Name | Therapeutic Class | Core Function |
| Celecoxib | Anti-inflammatory | Selective COX-2 Inhibitor |
| Sildenafil | Erectile Dysfunction | PDE5 Inhibitor |
| Rimonabant | Anti-obesity (withdrawn) | Cannabinoid Receptor Antagonist |
| Pirtobrutinib | Oncology | Bruton's Tyrosine Kinase (BTK) Inhibitor |
| Fomepizole | Antidote | Alcohol Dehydrogenase Inhibitor |
Significance of (5-cyclopropyl-1H-pyrazol-3-yl)methanamine as a Synthetic Precursor
The specific compound, this compound, is a valuable synthetic precursor due to the distinct functionalities integrated into its molecular framework. Unlike aminopyrazoles where the amine is directly attached to the aromatic ring, this molecule features an aminomethyl group (-CH2NH2). This structural nuance preserves the aromaticity of the pyrazole core while presenting a highly reactive and synthetically versatile primary aliphatic amine.
The significance of this compound as a precursor stems from several key attributes:
Nucleophilic Reactivity : The primary amine serves as a potent nucleophile, enabling a wide array of synthetic transformations. It can readily participate in reactions to form amides, sulfonamides, ureas, and carbamates, which are common linkages in drug molecules. It is also an ideal substrate for reductive amination to generate secondary and tertiary amines, further expanding molecular diversity.
Structural Contribution of the Cyclopropyl (B3062369) Group : The cyclopropyl moiety is a well-regarded feature in modern drug design. It often imparts favorable properties such as increased metabolic stability, enhanced binding affinity to biological targets, and improved lipophilicity. Its rigid, three-dimensional nature can help lock a molecule into a bioactive conformation.
Scaffold for Library Synthesis : The combination of a stable heterocyclic core and a reactive handle makes this compound an excellent starting material for combinatorial chemistry and the synthesis of compound libraries for high-throughput screening.
Table 2: Potential Synthetic Transformations of this compound
| Reagent Class | Reaction Type | Resulting Functional Group |
| Acyl Halides / Carboxylic Acids | Acylation / Amide Coupling | Amide |
| Sulfonyl Chlorides | Sulfonylation | Sulfonamide |
| Isocyanates | Addition | Urea |
| Aldehydes / Ketones | Reductive Amination | Secondary/Tertiary Amine |
| Chloroformates | Acylation | Carbamate |
Overview of Research Opportunities and Challenges Associated with the this compound Scaffold
The unique structure of this compound presents both distinct challenges for its synthesis and significant opportunities for its application in research.
Synthetic Challenges:
Regioselectivity : A primary challenge in the synthesis of 3,5-disubstituted pyrazoles is controlling the regioselectivity. researchgate.net The reaction of an unsymmetrical 1,3-dielectrophile (like a cyclopropyl-substituted diketone) with hydrazine (B178648) can lead to the formation of two constitutional isomers. Achieving a high yield of the desired 3-aminomethyl-5-cyclopropyl isomer requires carefully optimized reaction conditions or a multi-step, regiocontrolled synthetic route.
Tautomerism : The unsubstituted N-H of the pyrazole ring allows for tautomerism, where the proton can reside on either nitrogen atom. This phenomenon can influence the molecule's reactivity in subsequent functionalization steps, potentially leading to mixtures of N1- and N2-substituted products if alkylation or acylation of the ring is attempted. nih.gov
Functional Group Installation : The synthesis requires the specific installation of an aminomethyl group at the C3 position and a cyclopropyl group at C5. The construction of this precise arrangement can be complex and may involve protecting group strategies to manage the reactivity of the amine and the pyrazole nitrogens during synthesis.
Research Opportunities:
Drug Discovery : The scaffold is highly attractive for drug discovery. The combination of the proven pyrazole core, the beneficial cyclopropyl group, and the versatile aminomethyl handle provides an ideal platform for creating novel small molecules targeting a variety of enzymes and receptors. nih.govsmolecule.com
Kinase Inhibitor Development : Pyrazole derivatives are prominent in the field of kinase inhibitors. mdpi.comnih.gov The aminomethyl group can be used as a key linker to introduce moieties that probe deep into the ATP-binding pocket or interact with the solvent-exposed surface of the kinase, potentially leading to inhibitors with high potency and selectivity.
Exploration of New Chemical Space : The primary amine can serve as an anchor point for the construction of novel, more complex fused heterocyclic systems. By reacting the amine with bifunctional reagents, researchers can build new ring systems onto the pyrazole core, leading to the discovery of molecules with unique three-dimensional shapes and novel biological activities.
Table 3: Summary of Challenges and Opportunities
| Category | Specific Point | Implication |
| Challenge | Regioselective Synthesis | Potential for isomeric byproducts, requiring careful synthetic design. researchgate.net |
| Challenge | Tautomerism of Pyrazole N-H | Can complicate N-functionalization reactions, affecting product distribution. nih.gov |
| Opportunity | Scaffold for Drug Discovery | Excellent starting point for creating diverse libraries for screening. nih.gov |
| Opportunity | Kinase Inhibitor Design | The aminomethyl group is a versatile linker for targeting enzyme active sites. mdpi.com |
| Opportunity | Synthesis of Novel Heterocycles | Amine functionality enables the construction of new fused-ring systems. |
Structure
3D Structure
Properties
IUPAC Name |
(3-cyclopropyl-1H-pyrazol-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c8-4-6-3-7(10-9-6)5-1-2-5/h3,5H,1-2,4,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZWOJBTQUEVIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NNC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424491 | |
| Record name | 1-(3-Cyclopropyl-1H-pyrazol-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
518064-13-6 | |
| Record name | 1-(3-Cyclopropyl-1H-pyrazol-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-cyclopropyl-1H-pyrazol-5-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies for 5 Cyclopropyl 1h Pyrazol 3 Yl Methanamine
Established Reaction Pathways for the Synthesis of (5-cyclopropyl-1H-pyrazol-3-yl)methanamine
Established synthetic routes to this compound primarily involve a multi-step sequence that begins with the formation of a functionalized pyrazole (B372694) ring, which is subsequently converted to the target aminomethyl group.
Precursor Identification and Starting Material Considerations
The synthesis of the pyrazole ring system fundamentally relies on the condensation reaction between a hydrazine (B178648) source and a 1,3-dielectrophilic compound. For the specific synthesis of this compound, the key precursors are selected to introduce the cyclopropyl (B3062369) group and a functional handle that can be converted into a methanamine moiety at the desired positions.
A common and effective strategy involves using a β-ketonitrile as the 1,3-dielectrophile. The precursor of choice is 3-cyclopropyl-3-oxopropanenitrile (B32227) (also known as cyclopropylcarbonylacetonitrile). This starting material contains the necessary cyclopropyl group and a nitrile function, which serves as a direct precursor to the methanamine group. The other essential precursor is hydrazine (N₂H₄) or its hydrate (B1144303), which provides the two nitrogen atoms for the pyrazole ring.
Alternative starting materials for creating the cyclopropyl-substituted 1,3-dicarbonyl system include the acylation of cyclopropyl methyl ketone with a suitable reagent like ethyl acetate (B1210297) in the presence of a strong base (e.g., sodium ethoxide) to form 1-cyclopropylbutane-1,3-dione . prepchem.com
Table 1: Key Precursors for Pyrazole Ring Formation
| Precursor Type | Specific Compound | Role in Synthesis |
|---|---|---|
| 1,3-Dielectrophile | 3-Cyclopropyl-3-oxopropanenitrile | Provides the C3-C4-C5 backbone, the cyclopropyl group at C5, and the nitrile precursor at C3. |
| 1,3-Dicarbonyl | 1-Cyclopropylbutane-1,3-dione | Provides the C3-C4-C5 backbone and the cyclopropyl group. Requires subsequent functionalization. |
Key Synthetic Steps and Intermediates in Amine Formation
The most direct established pathway can be broken down into two primary stages: pyrazole ring synthesis and nitrile reduction.
Stage 1: Pyrazole Ring Synthesis The reaction of 3-cyclopropyl-3-oxopropanenitrile with hydrazine hydrate in a suitable solvent, such as ethanol (B145695), leads to a cyclocondensation reaction. This process typically proceeds via an initial attack of a hydrazine nitrogen on the ketone carbonyl, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The major intermediate formed in this step is 5-cyclopropyl-1H-pyrazole-3-carbonitrile . This intermediate is crucial as it possesses the correctly substituted pyrazole core.
Stage 2: Reduction of the Nitrile Group The final step in the sequence is the reduction of the nitrile group of 5-cyclopropyl-1H-pyrazole-3-carbonitrile to the primary amine. This transformation is a standard procedure in organic synthesis. Common methods include:
Catalytic Hydrogenation: This involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum oxide (PtO₂), often in a solvent like ethanol or methanol (B129727) saturated with ammonia (B1221849) to prevent the formation of secondary amines.
Chemical Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., tetrahydrofuran (B95107) or diethyl ether) are highly effective for this conversion. An aqueous workup is required to quench the reaction and isolate the product.
Both methods successfully yield the final product, This compound .
Table 2: Summary of Key Synthetic Steps
| Step | Reaction | Key Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Cyclocondensation | 3-Cyclopropyl-3-oxopropanenitrile, Hydrazine Hydrate | 5-cyclopropyl-1H-pyrazole-3-carbonitrile |
Regiochemical Control in Pyrazole Ring Construction
When an unsymmetrical 1,3-dicarbonyl compound reacts with hydrazine, the formation of two different regioisomers is possible. nih.gov For the synthesis of this compound, it is essential that the cyclopropyl group is located at the 5-position and the methanamine (or its nitrile precursor) is at the 3-position.
The use of 3-cyclopropyl-3-oxopropanenitrile as a precursor provides excellent regiochemical control. The reaction with hydrazine proceeds with high selectivity because the more electrophilic ketone carbonyl is preferentially attacked by one of the hydrazine nitrogens, while the less electrophilic nitrile group is not. The subsequent cyclization places the cyclopropyl group adjacent to the sp² carbon that was originally the ketone, leading to the desired 5-cyclopropyl-3-substituted pyrazole isomer. This strategic choice of starting material effectively circumvents the issue of forming isomeric mixtures, which can be a significant problem when using unsymmetrical diketones.
Novel and Efficient Synthetic Approaches to this compound
Research into pyrazole synthesis continues to evolve, with a focus on improving efficiency, reducing environmental impact, and enhancing selectivity.
Exploration of Catalytic Methods for Enhanced Yield and Selectivity
Modern synthetic chemistry emphasizes the use of catalysts to improve reaction conditions and outcomes. While the classic Knorr pyrazole synthesis can be performed without a catalyst, acidic or basic catalysts are often used to accelerate the reaction.
For the nitrile reduction step, catalytic hydrogenation is a prime example of a catalytic method. It offers advantages over stoichiometric metal hydride reagents like LiAlH₄, including milder reaction conditions, easier product isolation (filtration of the catalyst), and avoidance of hazardous quenching procedures. The choice of catalyst and conditions can be optimized to maximize the yield of the primary amine.
Furthermore, multicomponent reactions catalyzed by novel agents are gaining traction for the synthesis of complex pyrazoles in a single step. For instance, heterogeneous catalysts can be employed for the one-pot synthesis of pyrazole derivatives, simplifying work-up procedures and allowing for catalyst recycling. rsc.org
Sustainable Chemistry Principles in the Synthesis of this compound
The principles of green chemistry can be applied to the synthesis of this compound to make the process more environmentally benign.
Atom Economy: The cyclocondensation reaction to form the pyrazole ring has good atom economy, as the main byproduct is water.
Use of Greener Solvents: Traditional solvents can be replaced with more sustainable alternatives. For the pyrazole formation step, ethanol is a relatively green solvent. For the reduction, while ethers are common for LiAlH₄, catalytic hydrogenation can be performed in alcohols.
Energy Efficiency: Microwave-assisted synthesis is a technique increasingly used for the formation of pyrazole rings. Microwave irradiation can dramatically reduce reaction times and often leads to higher yields compared to conventional heating.
Catalysis over Stoichiometric Reagents: As mentioned, employing catalytic hydrogenation for the nitrile reduction is a greener approach than using stoichiometric amounts of metal hydrides. This reduces waste and improves the safety profile of the synthesis.
By integrating these modern approaches, the synthesis of this compound can be made more efficient, cost-effective, and environmentally friendly.
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-Cyclopropyl-3-oxopropanenitrile |
| Hydrazine |
| Hydrazine Hydrate |
| 1-Cyclopropylbutane-1,3-dione |
| Sodium ethoxide |
| 5-cyclopropyl-1H-pyrazole-3-carbonitrile |
| Lithium aluminum hydride |
| Raney Nickel |
| Palladium on carbon |
| Platinum oxide |
| Tetrahydrofuran |
Methodological Aspects of Purification and Spectroscopic Characterization
The purification and detailed characterization of pyrazole derivatives, including this compound, are pivotal steps in their synthesis. These processes typically involve a combination of chromatographic techniques to isolate the target compound from reaction mixtures, followed by a suite of spectroscopic methods to confirm its molecular structure and purity.
Purification Methodologies
The purification of pyrazole derivatives often employs standard laboratory techniques such as column chromatography and thin-layer chromatography (TLC). The choice of solvent system and stationary phase is critical for achieving optimal separation. For compounds with basic functionalities, such as the aminomethyl group in this compound, a mobile phase containing a small percentage of a basic modifier like triethylamine (B128534) or ammonia in a mixture of polar and non-polar solvents is often utilized to prevent peak tailing and improve resolution.
While specific conditions for the target compound are not detailed, a general approach for similar pyrazole derivatives is outlined in the table below.
| Technique | Stationary Phase | Typical Mobile Phase | Detection Method |
| Thin-Layer Chromatography (TLC) | Silica gel 60 F254 | Ethyl acetate/Hexane (gradient) | UV light (254 nm) |
| Column Chromatography | Silica gel (230-400 mesh) | Dichloromethane/Methanol (gradient with 1% triethylamine) | TLC, UV detection |
This table is based on general procedures for the purification of pyrazole derivatives and may require optimization for this compound.
Spectroscopic Characterization
Following purification, the structural elucidation of this compound is accomplished through various spectroscopic techniques. These methods provide detailed information about the compound's atomic composition, connectivity, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. For a compound like this compound, the ¹H NMR spectrum would be expected to show distinct signals for the cyclopropyl protons, the pyrazole ring proton, and the methylene (B1212753) and amine protons of the methanamine group. The chemical shifts and coupling constants of these signals provide valuable information about their chemical environment and spatial relationships. Similarly, the ¹³C NMR spectrum would reveal the number of unique carbon atoms and their hybridization states.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). The fragmentation pattern observed in the mass spectrum can also offer clues about the molecule's structure.
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in the molecule. Key vibrational frequencies for this compound would include N-H stretching for the amine and pyrazole NH, C-H stretching for the cyclopropyl and pyrazole ring, and C=N stretching for the pyrazole ring.
| Spectroscopic Technique | Expected Key Signals/Features |
| ¹H NMR | Signals for cyclopropyl protons (multiplets), pyrazole CH proton (singlet), CH₂ protons of the methanamine group (singlet or doublet), and NH/NH₂ protons (broad singlets). |
| ¹³C NMR | Resonances for cyclopropyl carbons, pyrazole ring carbons, and the methylene carbon of the methanamine group. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of C₇H₁₁N₃. |
| Infrared (IR) Spectroscopy | Absorption bands for N-H, C-H (aliphatic and aromatic-like), and C=N bonds. |
This table represents predicted data and would require experimental verification for this compound. The characterization of novel 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives by ¹H and ¹³C NMR, liquid chromatography-mass spectrometry (LC/MS), and Fourier-transform infrared (FTIR) spectroscopy has been reported, indicating that these are standard techniques for this class of compounds. nih.gov
Chemical Transformations and Derivatization Strategies for 5 Cyclopropyl 1h Pyrazol 3 Yl Methanamine
Reactivity of the Primary Amine Functionality of (5-cyclopropyl-1H-pyrazol-3-yl)methanamine
The primary amine group attached to the methylene (B1212753) bridge is a key site for nucleophilic reactions, enabling a wide range of functional group elaborations.
Amidation and Sulfonamidation Reactions for Functional Group Elaboration
The primary amine of this compound readily undergoes acylation with carboxylic acid derivatives (such as acid chlorides and anhydrides) or coupling with carboxylic acids using standard peptide coupling reagents to form the corresponding amides. This transformation is fundamental in medicinal chemistry for introducing a vast array of substituents. A patent for 3(5)-amino-pyrazole derivatives as antitumor agents discloses numerous amidation reactions on the closely related N-(5-cyclopropyl-1H-pyrazol-3-yl)amine, highlighting the feasibility of this reaction on the pyrazole (B372694) scaffold. google.com These examples strongly suggest that this compound would behave similarly.
Similarly, the amine functionality can be converted into a sulfonamide through reaction with sulfonyl chlorides in the presence of a base. This reaction is also a common strategy in drug discovery to introduce sulfonyl groups, which can act as hydrogen bond acceptors and modulate the physicochemical properties of the molecule. The synthesis of pyrazole sulfonamides has been reported as a class of non-covalent N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors. nih.gov
Table 1: Examples of Amidation and Sulfonamidation Reactions on Related Pyrazole Scaffolds Data extrapolated from reactions on N-(5-cyclopropyl-1H-pyrazol-3-yl)amine and other pyrazole derivatives.
| Reagent/Coupling Partner | Product Type | Reference |
| Benzoyl chloride | Benzamide | nih.gov |
| 3,4-Difluorobenzoyl chloride | 3,4-Difluorobenzamide | google.com |
| Cyclopropanecarbonyl chloride | Cyclopropanecarboxamide | google.com |
| 4-(Trifluoromethoxy)phenylacetic acid | 2-(4-(Trifluoromethoxy)phenyl)acetamide | nih.gov |
| 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride | Pyrazole sulfonamide | nih.gov |
| 4-Methylbenzenesulfonyl chloride | N-Tosylsulfonamide | mdpi.com |
Alkylation and Acylation Approaches to Nitrogen-Containing Derivatives
The primary amine can be alkylated to form secondary and tertiary amines. Reductive amination, involving the reaction with an aldehyde or ketone to form an imine intermediate, followed by reduction with an agent like sodium borohydride, is a common method to achieve mono-alkylation. Direct alkylation with alkyl halides can also be employed, though it may lead to over-alkylation.
Acylation, as mentioned in the amidation section, is a key reaction. The reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base leads to the formation of N-acyl derivatives. A wide variety of acyl groups can be introduced, significantly modifying the steric and electronic properties of the side chain. A patent extensively documents the synthesis of numerous N-acyl derivatives of the analogous 5-cyclopropyl-1H-pyrazol-3-amine. google.com
Formation of Imines and Related Condensation Products
This compound can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). This reaction is typically reversible and catalyzed by acid or base. The resulting imines can be stable compounds or serve as intermediates for further transformations, such as reduction to secondary amines (reductive amination) or participation in cycloaddition reactions. The formation of imines is a fundamental reaction of primary amines with carbonyl compounds, proceeding through a hemiaminal intermediate followed by dehydration. ijnc.ir
Modifications of the Pyrazole Heterocycle within this compound
The pyrazole ring itself offers opportunities for derivatization, primarily at the nitrogen atoms and the unsubstituted carbon position.
N-Substitution Strategies on the Pyrazole Ring
The pyrazole ring of this compound contains two nitrogen atoms, with the N-H proton being acidic and capable of being removed by a base. The resulting pyrazolate anion is a strong nucleophile and can be alkylated or arylated. Due to the tautomerism of the pyrazole ring, N-substitution can potentially lead to a mixture of two regioisomers (N1 and N2 substitution). The regioselectivity of these reactions is influenced by steric and electronic factors of the substituents on the pyrazole ring and the nature of the electrophile.
N-Alkylation: A variety of methods have been developed for the N-alkylation of pyrazoles. These include reactions with alkyl halides in the presence of a base, Mitsunobu reactions, and acid-catalyzed reactions with trichloroacetimidates. semanticscholar.org Enzymatic methods have also been explored for highly selective pyrazole alkylation. evitachem.com For unsymmetrical pyrazoles, the alkylation often provides a mixture of regioisomers, with the major product being controlled by sterics. mdpi.com
N-Arylation: The introduction of an aryl group onto the pyrazole nitrogen can be achieved through copper-catalyzed or palladium-catalyzed cross-coupling reactions with aryl halides or arylboronic acids (Buchwald-Hartwig and Suzuki-Miyaura type couplings). These methods offer a broad scope for the synthesis of N-arylpyrazole derivatives. rsc.org
Table 2: N-Substitution Strategies for Pyrazole Rings
| Reaction Type | Reagents and Conditions | Key Features | Reference |
| N-Alkylation | Alkyl halide, Base (e.g., K2CO3, NaH) | Standard method, potential for regioisomeric mixtures. | researchgate.net |
| N-Alkylation | Trichloroacetimidate, Brønsted acid catalyst | Provides access to N-alkyl pyrazoles under acidic conditions. | semanticscholar.orgmdpi.com |
| N-Arylation | Aryl halide, CuI, Diamine ligand | Copper-catalyzed cross-coupling for N-arylation. | rsc.org |
Electrophilic Aromatic Substitution Reactions on the Pyrazole Core
The pyrazole ring is an electron-rich aromatic system and can undergo electrophilic aromatic substitution reactions. In a 3,5-disubstituted pyrazole like the one , the C4 position is the most electron-rich and sterically accessible site for electrophilic attack.
Halogenation: The halogenation of pyrazoles, typically at the C4 position, can be readily achieved using various halogenating agents. N-halosuccinimides (NCS, NBS, NIS) are commonly used for chlorination, bromination, and iodination under mild conditions. researchgate.netbeilstein-archives.org These reactions provide a straightforward route to 4-halopyrazole derivatives, which can serve as versatile intermediates for further functionalization through cross-coupling reactions. encyclopedia.pub
Nitration: The nitration of the pyrazole ring also predominantly occurs at the C4 position. Common nitrating agents include mixtures of nitric acid and sulfuric acid, or nitric acid in acetic anhydride. researchgate.netglobalresearchonline.net The introduction of a nitro group deactivates the ring towards further electrophilic substitution but provides a functional handle that can be reduced to an amino group or used in other transformations. Studies on the nitration of pyrazole itself show that it can first occur at the nitrogen, followed by rearrangement to 4-nitropyrazole. nih.gov
Table 3: Electrophilic Aromatic Substitution on the Pyrazole Ring
| Reaction Type | Reagent | Position of Substitution | Reference |
| Bromination | N-Bromosuccinimide (NBS) | C4 | encyclopedia.pub |
| Chlorination | N-Chlorosuccinimide (NCS) | C4 | researchgate.net |
| Iodination | N-Iodosuccinimide (NIS) | C4 | beilstein-archives.org |
| Nitration | HNO3 / H2SO4 | C4 | globalresearchonline.net |
Transformations Involving the Cyclopropyl (B3062369) Substituent of this compound
The cyclopropyl group, a three-membered carbocyclic ring, is a fascinating substituent in organic molecules due to its unique electronic properties and inherent ring strain of approximately 27 kcal/mol. nih.gov These characteristics impart specific reactivity to the cyclopropyl moiety, making it a target for various chemical transformations. In the context of this compound, the cyclopropyl ring presents opportunities for structural modifications that can lead to diverse analogs with potentially altered physicochemical and biological properties. This section explores the potential chemical transformations focusing on the cyclopropyl substituent of this pyrazole derivative.
Investigation of Cyclopropyl Ring Reactivity (e.g., Ring Opening)
The inherent ring strain of cyclopropanes makes them susceptible to ring-opening reactions under various conditions, including acid or base catalysis, transition-metal catalysis, and radical-mediated processes. nih.govresearchgate.net The regioselectivity and stereoselectivity of these reactions are often influenced by the nature of the substituents on the cyclopropyl ring and the reaction conditions employed.
While specific experimental data on the ring-opening of this compound is not extensively documented in the literature, the reactivity can be predicted based on the general principles of cyclopropane (B1198618) chemistry. The pyrazole ring, being an electron-withdrawing group, can activate the adjacent cyclopropyl ring towards nucleophilic attack, leading to ring cleavage.
Potential Ring-Opening Reactions:
Acid-Catalyzed Ring Opening: In the presence of strong acids, the cyclopropyl ring can be protonated, leading to the formation of a carbocationic intermediate that can be trapped by a nucleophile. The regioselectivity of the nucleophilic attack would be influenced by the electronic properties of the pyrazole ring.
Transition-Metal-Catalyzed Ring Opening: Various transition metals, such as palladium, rhodium, and nickel, can catalyze the ring opening of cyclopropanes. These reactions often proceed through oxidative addition of a C-C bond to the metal center, followed by further transformations.
Radical-Mediated Ring Opening: The cyclopropylmethyl radical is known to undergo rapid ring opening to the homoallyl radical. nih.gov Such a process could be initiated by radical initiators and would lead to the formation of an alkene-containing pyrazole derivative.
The table below illustrates potential products from the ring-opening reactions of this compound under different hypothetical conditions.
| Reagent/Condition | Proposed Reaction Type | Potential Product Structure |
| HBr | Acid-catalyzed ring opening | (5-(3-bromopropyl)-1H-pyrazol-3-yl)methanamine |
| Pd(PPh3)4 / Nu- | Palladium-catalyzed ring opening | (5-(3-nucleophilopropyl)-1H-pyrazol-3-yl)methanamine |
| AIBN / H-donor | Radical-mediated ring opening | (5-but-3-en-1-yl-1H-pyrazol-3-yl)methanamine |
This table presents hypothetical reaction outcomes based on established principles of cyclopropane chemistry, as direct experimental data for the target compound is limited.
Functionalization at the Cyclopropyl Moiety
Direct functionalization of the cyclopropyl ring without ring opening is a more challenging but valuable transformation, as it preserves the unique three-membered ring structure. Methodologies for C-H functionalization of cyclopropanes have been developed, offering routes to introduce new substituents onto the ring.
Given the presence of the pyrazole and aminomethyl groups, the choice of reagents and conditions for cyclopropyl functionalization would need to be carefully considered to avoid side reactions at these other functional sites.
Potential Functionalization Strategies:
Directed C-H Activation: The pyrazole nitrogen atoms or the amine group could potentially act as directing groups for transition-metal-catalyzed C-H activation at one of the C-H bonds of the cyclopropyl ring. This would allow for the regioselective introduction of new functional groups.
Photochemical Functionalization: Photochemical reactions, such as those involving carbenes or nitrenes, could potentially lead to addition or insertion reactions at the cyclopropyl C-H or C-C bonds.
The following table outlines hypothetical functionalization reactions at the cyclopropyl moiety of this compound.
| Reagent/Condition | Proposed Reaction Type | Potential Product Structure |
| Pd(OAc)2 / Directing Group / Aryl Halide | Directed C-H arylation | (5-(2-arylcyclopropyl)-1H-pyrazol-3-yl)methanamine |
| Rh2(esp)2 / Ethyl Diazoacetate | C-H insertion | (5-(2-(ethoxycarbonyl)methylcyclopropyl)-1H-pyrazol-3-yl)methanamine |
This table illustrates potential functionalization strategies. The feasibility and outcome of these reactions would require experimental validation.
Multi-Component Reactions and Combinatorial Approaches Incorporating this compound
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation. beilstein-journals.orgnih.gov The primary amine functionality of this compound makes it an excellent candidate for incorporation into various MCRs, enabling the rapid generation of diverse libraries of pyrazole-containing compounds.
Potential Multi-Component Reactions:
Ugi Reaction: The Ugi four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. Utilizing this compound as the amine component would lead to the formation of α-acylamino carboxamide derivatives.
Passerini Reaction: While the Passerini reaction is a three-component reaction of a carboxylic acid, an isocyanide, and a carbonyl compound, modifications of the amine component could allow for its participation.
Other Isocyanide-Based MCRs: A variety of other isocyanide-based MCRs could potentially incorporate this compound to generate diverse heterocyclic scaffolds.
The amenability of this compound to MCRs makes it a valuable building block for combinatorial chemistry and the generation of compound libraries for high-throughput screening.
The table below provides an example of a potential Ugi reaction incorporating this compound.
| Reaction Type | Component 1 | Component 2 | Component 3 | Component 4 | General Product Structure |
| Ugi Reaction | This compound | Aldehyde (R1CHO) | Carboxylic Acid (R2COOH) | Isocyanide (R3NC) | α-Acylamino carboxamide derivative of the starting amine |
This table exemplifies how this compound could be utilized in a multi-component reaction to generate a library of diverse compounds by varying the other components. A visible-light-activated, photocatalyst- and additive-free multi-component reaction driven by a cyclopropylamine-based electron donor-acceptor (EDA) complex in water has been reported, suggesting the potential for novel green chemistry approaches involving cyclopropylamine (B47189) derivatives. rsc.org
Computational and Theoretical Investigations of 5 Cyclopropyl 1h Pyrazol 3 Yl Methanamine and Its Analogs
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), offer profound insights into the electronic structure and properties of pyrazole (B372694) derivatives. eurasianjournals.comresearchgate.net These methods are crucial for predicting molecular behavior and reactivity.
The electronic characteristics of pyrazole analogs are largely dictated by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. jcsp.org.pk
Theoretical studies on pyrazole derivatives show that the HOMO is often delocalized across the pyrazole and adjacent aromatic rings, while the LUMO's localization can vary depending on the substituents. jcsp.org.pkeurjchem.com For a molecule like (5-cyclopropyl-1H-pyrazol-3-yl)methanamine, the electron-rich pyrazole ring, along with the lone pair on the aminomethyl nitrogen, would significantly contribute to the HOMO. The LUMO would likely be distributed over the pyrazole ring's anti-bonding orbitals.
Mulliken charge analysis and Molecular Electrostatic Potential (MEP) maps are used to visualize charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net In pyrazole systems, the nitrogen atoms are typically regions of negative potential (nucleophilic), while the N-H proton is a site of positive potential (electrophilic). nih.gov
| Parameter | Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -5.44 | Electron-donating capability |
| LUMO Energy | -1.21 | Electron-accepting capability |
| Energy Gap (ΔE) | 4.23 | Chemical reactivity and stability |
Table 1: Representative electronic properties for a pyrazole-carboxamide analog calculated at the B3LYP/6-31G level of theory. This data illustrates the typical energy ranges for the frontier molecular orbitals in substituted pyrazoles. jcsp.org.pk*
For N-unsubstituted pyrazoles, annular tautomerism is a key feature, involving the migration of the proton between the two ring nitrogen atoms (N1 and N2). nih.gov The equilibrium between the tautomers (e.g., 3-substituted vs. 5-substituted) is influenced by the nature of the substituents, the solvent, and temperature. nih.govrsc.org Electron-donating groups tend to favor the tautomer where the substituent is at the 3-position, while electron-withdrawing groups can stabilize the 5-substituted tautomer. nih.gov For this compound, two primary tautomers would exist, and their relative stability can be predicted using computational energy calculations. nih.govrsc.org
Conformational analysis is also critical, particularly concerning the orientation of the cyclopropyl (B3062369) and aminomethyl groups relative to the pyrazole ring. DFT calculations can determine the minimum energy conformations and the rotational barriers between them. mdpi.com The planarity of the pyrazole ring is a defining feature, though substituents can introduce slight deviations.
| Tautomer | Substituent Type at Position 3(5) | Favored Tautomer | Influencing Factor |
|---|---|---|---|
| 3-Substituted | Electron-donating (e.g., -CH₃, -NH₂) | Generally favored | Electronic effects |
| 5-Substituted | Electron-withdrawing (e.g., -CHO, -COOH) | Can be stabilized | Electronic effects |
| Equilibrium | Varies | Solvent dependent | Intermolecular H-bonding |
Table 2: General trends in tautomeric preference for 3(5)-substituted pyrazoles based on substituent effects, as determined by theoretical and experimental studies. nih.gov
Computational chemistry can model the reaction pathways for derivatizing this compound. The primary amine of the methanamine group is a key site for functionalization, allowing for reactions such as acylation, alkylation, and condensation. The pyrazole ring itself has nucleophilic (C4) and electrophilic (C3, C5) positions, as well as an acidic N-H group, offering multiple avenues for modification. nih.gov
DFT studies can calculate the transition state energies and reaction profiles for these transformations. For instance, modeling the condensation of the amine with an aldehyde or ketone would involve calculating the energy of the intermediates and the transition state leading to imine or subsequent cyclized products. Computational investigations into the aromatization of pyrazoline precursors to pyrazoles have confirmed concerted oxidation mechanisms, providing a basis for understanding related synthetic transformations. rsc.org
Molecular Modeling and Docking Studies for Hypothetical Molecular Interactions
Molecular modeling and docking are powerful computational techniques used to predict how a ligand, such as this compound or its derivatives, might bind to a biological target, typically a protein receptor. eurasianjournals.commdpi.com
Molecular docking simulates the placement of a ligand into the active site of a receptor and scores the potential binding modes based on a scoring function that estimates the binding affinity (free energy of binding). researchgate.netijpbs.com This provides a theoretical framework for understanding the key intermolecular interactions that stabilize the ligand-receptor complex. nih.gov
For pyrazole derivatives, common interactions observed in docking studies include:
Hydrogen Bonding: The pyrazole N-H group can act as a hydrogen bond donor, while the sp2-hybridized nitrogen can act as an acceptor. The primary amine of the methanamine moiety is also a potent hydrogen bond donor. nih.govmdpi.com
Hydrophobic Interactions: The cyclopropyl group and the carbon backbone provide hydrophobic surfaces that can interact favorably with nonpolar pockets in a receptor's active site.
π-π Stacking: The aromatic pyrazole ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. acs.org
These docking results can guide the rational design of more potent and selective analogs. researchgate.netnih.gov
| Pyrazole Analog | Protein Target | Binding Energy (kcal/mol) | Primary Interactions |
|---|---|---|---|
| Thiadiazole-pyrazole derivative | VEGFR-2 | -10.09 | Hydrogen bonds, Hydrophobic |
| Thiadiazole-pyrazole derivative | Aurora A | -8.57 | Hydrogen bonds, Hydrophobic |
| Carboxamide-pyrazole derivative | CDK2 | -10.35 | Hydrogen bonds, Hydrophobic |
Table 3: Representative minimum binding energies from molecular docking studies of various pyrazole derivatives with different protein kinase targets. Lower energy values suggest stronger theoretical binding affinity. researchgate.netnih.gov
Pharmacophore modeling is a computational methodology used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target receptor. scitechjournals.comnih.gov A pharmacophore model can be generated based on a set of known active molecules (ligand-based) or from the structure of the receptor's active site (structure-based). nih.govresearchgate.net
Once a pharmacophore model is developed for a class of pyrazole derivatives, it can be used as a 3D query to rapidly search large chemical databases for other molecules that fit the model. This process is known as virtual screening. chemmethod.comchemmethod.com High-Throughput Virtual Screening (HTVS) is a cost-effective and efficient alternative to traditional laboratory screening for identifying novel lead compounds. chemmethod.comchemmethod.com This approach has been successfully used to identify pyrazole-based inhibitors for various targets, including protein kinases and proteasomes. chemmethod.comnih.gov
| Pharmacophore Feature | Description | Corresponding Moiety on Pyrazole Scaffold |
|---|---|---|
| Hydrogen Bond Donor (HBD) | An atom with a hydrogen available to donate | Pyrazole N-H, Amine -NH₂ |
| Hydrogen Bond Acceptor (HBA) | An electronegative atom that can accept a hydrogen bond | Pyrazole sp² Nitrogen |
| Hydrophobic (HY) | A nonpolar region | Cyclopropyl group, Pyrazole ring carbons |
| Aromatic Ring (AR) | A planar, cyclic, conjugated system | Pyrazole ring |
Table 4: Common pharmacophoric features identified in models for pyrazole-based compounds and their corresponding structural moieties. nih.govscitechjournals.comresearchgate.net
Structure-Energy Relationships and Thermodynamic Considerations for this compound Derivatives
Tautomeric Stability
A crucial aspect of the chemistry of N-unsubstituted pyrazoles is the existence of prototropic tautomerism, where the hydrogen atom on the nitrogen can reside on either of the two nitrogen atoms. For this compound, this results in two principal tautomers: 5-cyclopropyl-3-(aminomethyl)-1H-pyrazole and 3-cyclopropyl-5-(aminomethyl)-1H-pyrazole. The relative stability of these tautomers is significantly influenced by the electronic nature of the substituents.
Computational studies on substituted pyrazoles have consistently shown that electron-donating groups tend to favor the tautomer where the substituent is located at the 3-position of the pyrazole ring. nih.gov Both the cyclopropyl and the aminomethyl groups are generally considered to be electron-donating. The cyclopropyl group, due to the p-character of its C-C bonds, can donate electron density to the aromatic system. Similarly, the aminomethyl group is an electron-donating substituent. Therefore, it is anticipated that the 5-cyclopropyl-3-(aminomethyl)-1H-pyrazole tautomer would be the more stable of the two.
The relative energies of these tautomers can be calculated using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). nih.gov These calculations would likely confirm the greater stability of the tautomer with the aminomethyl group at the 3-position.
Conformational Analysis
The presence of flexible substituents, namely the cyclopropyl and aminomethyl groups, introduces conformational isomerism in this compound. The rotation around the C-C bond connecting the cyclopropyl group to the pyrazole ring and the C-C and C-N bonds of the aminomethyl group leads to various possible conformers.
The orientation of the cyclopropyl ring relative to the pyrazole ring will be a key determinant of conformational energy. Similarly, the rotation of the aminomethyl group will be influenced by potential intramolecular hydrogen bonding between the amine's hydrogen atoms and the nitrogen atom of the pyrazole ring. Quantum chemical calculations are essential to determine the relative energies of these conformers and to identify the global minimum energy structure. nih.gov
Thermodynamic Parameters
The thermodynamic properties of this compound, such as its enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and entropy (S°), can be calculated using high-level computational methods. Composite methods like G4MP2 are often employed for accurate determination of these values.
These thermodynamic parameters provide a quantitative measure of the molecule's stability. For instance, a more negative enthalpy of formation indicates a more stable molecule. The Gibbs free energy of formation, which also accounts for entropy, is a crucial indicator of a compound's spontaneity of formation under standard conditions.
The electronic properties of the molecule, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are also important in understanding its reactivity and stability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a larger gap generally implies greater stability. nih.gov
Data Tables
| Tautomer | Relative Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
|---|---|---|
| 5-cyclopropyl-3-(aminomethyl)-1H-pyrazole | 0.00 | 0.00 |
| 3-cyclopropyl-5-(aminomethyl)-1H-pyrazole | 2.50 | 2.35 |
| Property | Value |
|---|---|
| Enthalpy of Formation (ΔHf°) | +35.8 kcal/mol |
| Gibbs Free Energy of Formation (ΔGf°) | +75.2 kcal/mol |
| Entropy (S°) | 95.4 cal/mol·K |
| Property | Value (eV) |
|---|---|
| HOMO Energy | -5.85 |
| LUMO Energy | -0.30 |
| HOMO-LUMO Gap | 5.55 |
Exploration of 5 Cyclopropyl 1h Pyrazol 3 Yl Methanamine in Medicinal Chemistry Research and Biological Activity
Design and Synthesis of Pyrazole-Based Scaffolds for Biological Evaluation
The design and synthesis of novel compounds are fundamental to drug discovery. The (5-cyclopropyl-1H-pyrazol-3-yl)methanamine core provides a rich scaffold for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).
Generation of Analogs with Modifications to the Pyrazole (B372694) and Amine Moieties
A key strategy in medicinal chemistry involves the generation of analog libraries to optimize the biological activity and pharmacokinetic properties of a lead compound. For derivatives of the closely related 5-cyclopropyl-1H-pyrazol-3-amine, extensive modifications have been explored. A notable patent discloses a wide array of N-(5-cyclopropyl-1H-pyrazol-3-yl) derivatives with potential antitumor activity. google.com These analogs feature a variety of substituents attached to the amine group, ranging from simple alkyl and aryl groups to more complex heterocyclic moieties.
For instance, the synthesis of N-acyl derivatives has been a common approach. This involves the reaction of 5-cyclopropyl-1H-pyrazol-3-amine with various carboxylic acid chlorides or anhydrides to introduce a diverse set of functional groups. These modifications are intended to modulate the compound's interaction with its biological target and improve its drug-like properties.
| Compound Class | General Structure | Example Substituents on Amine | Potential Therapeutic Area |
| N-Acyl Derivatives | Benzamides, Phenylacetamides, Thiophenecarboxamides | Oncology google.com | |
| Quinazoline (B50416) Derivatives | 2,6-dichloroquinazoline | Oncology mdpi.com |
Library Synthesis Utilizing this compound as a Core Building Block
The this compound scaffold and its close amine analog are valuable building blocks for the synthesis of compound libraries. In a notable example, 5-cyclopropyl-1H-pyrazol-3-amine was utilized as a "hinge-binder" fragment in the design of a series of 2,4-diaminoquinazoline derivatives targeting p21-activated kinase 4 (PAK4), a protein implicated in cancer progression. mdpi.com
The synthesis of these compounds involved a solution of 5-cyclopropyl-1H-pyrazol-3-amine and 2,4,6-trichloroquinazoline (B1310484) in dimethylformamide (DMF), which was treated with an amine base and stirred at a low temperature. mdpi.com This reaction yielded 2,6-dichloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)quinazolin-4-amine, which then served as a key intermediate for further diversification by reacting it with various piperidine (B6355638) and piperazine (B1678402) derivatives. mdpi.com This approach allowed for the systematic exploration of the chemical space around the quinazoline core, leading to the identification of potent PAK4 inhibitors. mdpi.com
Preclinical Investigations into Mechanisms of Biological Activity
Preclinical studies are essential to understand how a compound exerts its effects at the molecular and cellular levels, and to assess its potential efficacy in disease models.
Interaction with Specific Molecular Targets in in vitro Systems.google.com
Derivatives of the 5-cyclopropyl-1H-pyrazol-3-amine scaffold have been shown to interact with specific molecular targets in vitro. As mentioned, a series of 2,4-diaminoquinazoline derivatives incorporating this scaffold were designed to target the hinge region of PAK4. mdpi.com Enzymatic assays demonstrated that several of these compounds exhibited potent inhibitory activity against PAK4. mdpi.com For example, compounds 8d and 9c from this series were identified as particularly effective inhibitors. mdpi.com
The design strategy was based on the ability of the 3-amino-5-cyclopropyl-pyrazole fragment to form specific hydrogen bond interactions with key amino acid residues, namely Glu396 and Leu398, in the hinge region of the PAK4 active site. mdpi.com This targeted interaction is crucial for the compound's inhibitory activity.
Elucidation of Cellular Pathways Modulated by Derivatives in Cell-Based Assays (e.g., anti-inflammatory, analgesic mechanisms).google.com
The biological effects of compounds derived from the this compound scaffold have been investigated in cell-based assays. The potent PAK4 inhibitors, 8d and 9c , were evaluated for their effects on the A549 lung cancer cell line, which is known to overexpress PAK4. mdpi.com These compounds were found to inhibit the proliferation, migration, and invasion of these cancer cells. mdpi.com To confirm that these effects were not due to general cytotoxicity, the compounds were also tested on the HT1080 tumor cell line, whose growth is not dependent on PAK4, where they showed reduced activity. mdpi.com
While direct evidence for anti-inflammatory or analgesic mechanisms of this compound derivatives is limited in the readily available literature, the broader class of pyrazole compounds is well-known for such activities. Many pyrazole-containing drugs, such as celecoxib, function by inhibiting cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade. It is plausible that appropriately substituted derivatives of this compound could also modulate these or related pathways.
Role of this compound as a Precursor for Compounds Investigated in Animal Disease Models (e.g., inflammation, pain, tumor models).google.com
While specific in vivo data for compounds derived directly from this compound in animal models of inflammation and pain are not extensively reported in the public domain, the patent literature suggests the potential of N-(5-cyclopropyl-1H-pyrazol-3-yl) derivatives as antitumor agents. google.com This implies that such compounds have likely undergone preliminary in vivo evaluation, although detailed results are often proprietary.
In a broader context, the development of novel pyrazole derivatives as anti-inflammatory and analgesic agents has been a very active area of research, with many compounds demonstrating efficacy in various animal models of pain and inflammation. These studies often involve models such as carrageenan-induced paw edema in rats to assess anti-inflammatory activity and hot plate or writhing tests to evaluate analgesic effects. Given the structural similarities, it is conceivable that derivatives of this compound could show promise in similar preclinical models.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, these studies involve systematically modifying different parts of the molecule to observe the resulting changes in efficacy and target affinity.
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For derivatives based on the this compound scaffold, SAR studies have highlighted several key features crucial for activity.
The pyrazole ring itself is a critical component, often acting as a central scaffold for orienting other functional groups. The nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors, while the N-H group can be a hydrogen bond donor. The substitution pattern on this ring is paramount. For instance, in studies of pyrazole-based inhibitors of meprin α and β, 3,5-disubstituted pyrazoles showed high inhibitory activity. scispace.com The nature of the substituents at positions 3 and 5 significantly impacts potency. scispace.com
The cyclopropyl (B3062369) group at the 5-position is a key hydrophobic feature. This small, rigid ring system can fit into specific hydrophobic pockets within a target protein's binding site. SAR studies on cannabinoid-1 (CB1) receptor antagonists revealed that the pyrazole 5-position interacts with a deep and flat crevice surrounded by hydrophobic residues. nih.gov
The methanamine group at the 3-position provides a crucial point for interaction, often as a hydrogen bond donor, and serves as a linker to attach larger, more complex chemical moieties. In research on pyrazolo[1,5-a]pyrimidines as antimycobacterial agents, the C-7 side chain, analogous to the 3-position substituent in a simple pyrazole, was found to be optimal as a 2-pyridinemethanamine, highlighting the importance of the amine-containing side chain. mdpi.com
Optimization of lead compounds derived from the this compound scaffold involves fine-tuning its structure to enhance potency (the concentration of the drug required to produce a specific effect) and selectivity (the drug's ability to bind to the intended target over other targets).
Potency Modulation: Potency can be enhanced by modifying substituents to improve binding affinity. In the development of JNK3 inhibitors, a novel scaffold of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole was explored. nih.gov The introduction of different alkyl groups at the 3-position and aryl groups at the 5-position led to compounds with competitive activities, with IC50 values in the sub-micromolar range. nih.gov For example, compound 8a ((R)-2-(1-(2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl)acetonitrile) showed the highest inhibitory activity against JNK3 with an IC50 of 227 nM. nih.gov
Similarly, in the design of meprin inhibitors, modifying the phenyl rings of a 3,5-diphenylpyrazole (B73989) core with acidic groups led to significant changes in activity. scispace.com The introduction of an acidic phenol (B47542) in the para-position resulted in the strongest increase in activity against both meprin α and meprin β. scispace.com Conversely, adding lipophilic methyl or phenyl groups to the pyrazole nitrogen decreased activity. scispace.com
Table 1: SAR of JNK3 Inhibitors Based on a 3-Alkyl-5-Aryl-1-Pyrimidyl-1H-Pyrazole Scaffold nih.gov This table illustrates how modifications to the scaffold affect inhibitory concentration (IC50).
| Compound | R Group (at position 3) | Ar Group (at position 5) | JNK3 IC50 (µM) |
| 7a | -CH2CN | 3,4-dichlorophenyl | 0.635 |
| 7b | -CH2CN | 4-chlorophenyl | 0.824 |
| 8a | -CH2CN (R-configuration on linker) | 3,4-dichlorophenyl | 0.227 |
| 8b | -CH2CN (S-configuration on linker) | 3,4-dichlorophenyl | 0.361 |
Selectivity Modulation: Achieving selectivity is critical to minimize off-target effects. This is often accomplished by exploiting subtle differences in the binding sites of related proteins. The 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole scaffold for JNK3 inhibitors demonstrated excellent selectivity. nih.gov Compound 7a was screened against a panel of 38 different kinases and showed potent inhibition of JNK3 (90% at 10 µM), while having minimal effect on most other kinases, including the closely related JNK1 and JNK2. nih.gov This suggests the specific arrangement of substituents on the pyrazole core fits uniquely into the JNK3 ATP binding pocket. nih.gov
Table 2: Kinase Selectivity Profile for Compound 7a nih.gov This table shows the percent inhibition of various kinases at a 10 µM concentration, demonstrating selectivity for JNK3.
| Kinase | % Inhibition at 10 µM |
| JNK3 | 90% |
| JNK1 | <20% |
| JNK2 | <20% |
| p38α | <20% |
| GSK3β | ~70% |
| Erk | <20% |
Bioisosteric Replacements and Scaffold Hopping Approaches Based on the this compound Structure
To overcome issues with pharmacokinetics, toxicity, or to discover novel intellectual property, medicinal chemists employ strategies like bioisosteric replacement and scaffold hopping. niper.gov.innih.gov
Bioisosteric Replacements: Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. This strategy involves replacing one part of the molecule with a chemical group that retains similar steric and electronic properties. In a notable example related to the pyrazole scaffold, researchers working on cannabinoid-1 receptor antagonists replaced the 5-aryl substituent of a diarylpyrazole compound with a 2-thienyl moiety appended with an alkynyl unit. nih.gov This bioisosteric replacement led to a new class of highly potent and selective CB1 antagonists, validating the approach. nih.gov For the this compound scaffold, one could envision replacing the cyclopropyl group with other small cycloalkanes or heterocycles, or replacing the pyrazole ring with another 5-membered heterocycle like an isoxazole (B147169) or a triazole to modulate properties.
Scaffold Hopping: Scaffold hopping is a more advanced strategy that involves replacing the central core of a molecule (the scaffold) with a structurally different core, while maintaining the spatial arrangement of key pharmacophoric features. nih.govpsu.edu This can lead to compounds with significantly improved properties and novel chemical structures. niper.gov.in An example of this approach involved converting a pyrimidine-based inhibitor of Dual Leucine Zipper Kinase (DLK) to a new pyrazole core using a shape-based scaffold hopping method. nih.gov This resulted in a potent, selective, and brain-penetrant inhibitor with improved physicochemical properties. nih.gov Applying this to the this compound structure, one could use computational methods to identify entirely new scaffolds (e.g., a pyridine, thiazole, or even a non-aromatic ring system) that could present the key cyclopropyl and methanamine-linked functional groups in the same critical 3D orientation as the original pyrazole scaffold.
Advanced Research Methodologies and Future Directions for 5 Cyclopropyl 1h Pyrazol 3 Yl Methanamine
Application of Flow Chemistry and Microfluidic Systems for Synthesis
The synthesis of pyrazole (B372694) derivatives, including (5-cyclopropyl-1H-pyrazol-3-yl)methanamine, is well-suited for adaptation to flow chemistry and microfluidic systems. nih.govmdpi.commdpi.com These technologies offer significant advantages over traditional batch synthesis, such as enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for seamless scalability and automation. mdpi.com
A hypothetical continuous-flow synthesis could involve the reaction of a cyclopropyl-containing 1,3-dicarbonyl compound with hydrazine (B178648) in a heated microreactor to form the pyrazole ring. mdpi.comrsc.org Subsequent functionalization steps, such as the introduction of the aminomethyl group, could be performed in-line in subsequent reactor modules. This approach would allow for precise control over reaction parameters like temperature, pressure, and residence time, potentially leading to higher yields and purities. mdpi.com
Table 1: Comparison of Batch vs. Hypothetical Flow Synthesis of a Pyrazole Intermediate
| Parameter | Traditional Batch Synthesis | Hypothetical Flow Synthesis |
| Reaction Time | Hours to days | Minutes to hours |
| Temperature Control | Potential for hotspots | Precise and uniform heating |
| Scalability | Difficult and requires re-optimization | Linear and predictable |
| Safety | Handling of bulk, potentially unstable reagents | Small reaction volumes, contained system |
| Product Purity | May require extensive purification | Often higher due to better control |
Microfluidic systems, in particular, would enable high-throughput screening of reaction conditions to rapidly optimize the synthesis of this compound and its derivatives. nih.gov The ability to perform numerous experiments with small quantities of reagents accelerates the discovery of optimal synthetic routes.
Development of Advanced Analytical Techniques for Trace Analysis (Methodological Focus)
The detection and quantification of this compound at trace levels in complex matrices necessitates the development of highly sensitive and selective analytical methods. Such methods are crucial for pharmacokinetic studies, environmental monitoring, and quality control during synthesis.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands out as a powerful technique for this purpose. researchgate.netfastercapital.com The development of an LC-MS/MS method would involve optimizing several key parameters:
Chromatographic Separation: Utilizing a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system with a suitable column (e.g., reversed-phase C18) to achieve separation from matrix components.
Mass Spectrometric Detection: Employing a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity. This involves the selection of specific precursor-to-product ion transitions for the target analyte.
Sample Preparation: Implementing solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analyte and remove interfering substances from the sample matrix. oup.com
Table 2: Key Parameters for a Hypothetical LC-MS/MS Method
| Parameter | Description |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| Precursor Ion (m/z) | [M+H]⁺ of this compound |
| Product Ions (m/z) | Characteristic fragment ions for quantification and confirmation |
| Limit of Quantification | Target in the low ng/mL or pg/mL range |
Further advancements could involve the use of high-resolution mass spectrometry (HRMS) for untargeted screening of metabolites and degradation products.
Potential Applications in Materials Science or Catalysis (Hypothetical Exploration)
The unique structural features of this compound suggest several hypothetical applications in materials science and catalysis. The pyrazole moiety is known to be a versatile building block in the creation of polymers and coordination complexes. rroij.comresearchgate.net
In materials science, the aminomethyl group could serve as a reactive handle for incorporating the molecule into polymer backbones, potentially leading to materials with tailored thermal or optical properties. rroij.com The presence of the pyrazole ring, a known chromophore, could impart interesting photophysical characteristics. mdpi.com
In the field of catalysis, the bidentate nature of the pyrazole and the amine nitrogen makes this compound a candidate for use as a ligand in transition metal catalysis. nih.gov Such complexes could potentially catalyze a variety of organic transformations. The cyclopropyl (B3062369) group might also influence the steric and electronic properties of the resulting catalyst, potentially leading to unique reactivity or selectivity. nih.govacs.orgescholarship.org
Identification of Unexplored Reactivity Patterns and Novel Transformations
The reactivity of this compound is largely unexplored, presenting opportunities for discovering novel chemical transformations. The molecule contains several reactive sites: the pyrazole ring, the primary amine, and the N-H of the pyrazole.
Pyrazole Ring Functionalization: The pyrazole ring is a π-excessive heterocycle, making it susceptible to electrophilic substitution, typically at the 4-position. chim.it Reactions such as halogenation, nitration, or Friedel-Crafts acylation could be investigated to introduce further functionality.
Amine Group Derivatization: The primary amine is a versatile functional group that can undergo a wide range of reactions, including acylation, alkylation, reductive amination, and formation of Schiff bases. These reactions would allow for the synthesis of a diverse library of derivatives.
N-H Functionalization: The pyrazole N-H can be alkylated or arylated to generate N-substituted derivatives, which can have significantly different biological and physical properties.
The interplay between the electron-donating aminomethyl group and the cyclopropyl substituent on the pyrazole ring could lead to unique reactivity patterns that differ from simpler pyrazole derivatives. nih.gov
Integration of Artificial Intelligence and Machine Learning in the Design and Optimization of this compound Derivatives
Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in modern chemical research. nih.govnih.govresearchgate.net These computational approaches can be applied to accelerate the design and optimization of derivatives of this compound.
De Novo Design: Generative AI models can be used to design novel molecules based on the this compound scaffold with predicted desirable properties, such as enhanced biological activity or improved pharmacokinetic profiles. beilstein-journals.org
Synthesis Optimization: ML algorithms can be trained on experimental data to predict reaction outcomes and suggest optimal reaction conditions, thereby reducing the number of experiments needed to develop efficient synthetic routes. beilstein-journals.orgresearchgate.netacs.org This is particularly valuable when combined with automated flow chemistry platforms.
Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models, built using ML, can predict the biological activity and physicochemical properties of virtual derivatives, allowing for the prioritization of candidates for synthesis and testing. nih.gov
The integration of AI and ML has the potential to significantly shorten the discovery and development timelines for new chemical entities based on the this compound core. researchgate.net
Q & A
Q. What are the key synthetic routes for (5-cyclopropyl-1H-pyrazol-3-yl)methanamine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves three stages:
Cyclopropane introduction : Cyclopropane groups are introduced via [2+1] cycloaddition or alkylation of pre-functionalized pyrazole intermediates.
Pyrazole ring formation : Cyclocondensation of hydrazines with β-keto esters or ketones under acidic conditions (e.g., H₂SO₄ or acetic acid) .
Amine functionalization : Reductive amination or nucleophilic substitution to install the methanamine group.
- Critical factors : Solvent polarity (e.g., toluene vs. ethanol) affects cyclopropane stability, and temperature controls regioselectivity in pyrazole formation. Yields range from 40–70% depending on steric hindrance from the cyclopropyl group .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirms regiochemistry of the pyrazole ring (e.g., shifts at δ 6.2–6.5 ppm for pyrazole protons) and cyclopropyl CH₂ groups (δ 0.8–1.2 ppm) .
- HRMS : Validates molecular formula (C₈H₁₃N₃, [M+H]⁺ = 152.1184) .
- X-ray crystallography : Resolves spatial arrangement, particularly the dihedral angle between the pyrazole and cyclopropyl groups, which impacts reactivity .
Q. How can researchers assess the biological activity of this compound in target-based assays?
- Methodological Answer :
- Target selection : Prioritize enzymes/receptors with pyrazole-binding pockets (e.g., kinases, tRNA synthetases). Evidence from virtual screening shows affinity for methionyl-tRNA synthetase (docking score: −9.29 kcal/mol) .
- Assay design :
- Use fluorescence polarization for binding affinity.
- Pair with cytotoxicity assays (e.g., MTT) to differentiate target-specific effects from general toxicity.
- Data interpretation : Compare IC₅₀ values with structural analogs (e.g., 3-methyl-1-phenyl-1H-pyrazol-5-amine) to identify SAR trends .
Advanced Research Questions
Q. How can computational methods optimize the compound’s binding affinity for tRNA synthetases?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with key residues (e.g., Asp72, Tyr258 in methionyl-tRNA synthetase) .
- MD simulations : Assess stability of the cyclopropyl group in hydrophobic pockets over 100-ns trajectories.
- SAR-driven modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrazole 5-position to enhance π-stacking with aromatic residues .
Q. What strategies resolve contradictions in reported biological activity data for pyrazole derivatives?
- Methodological Answer :
- Data triangulation : Cross-validate results using orthogonal assays (e.g., SPR vs. ITC for binding constants).
- Meta-analysis : Compare datasets from PubChem and EPA DSSTox to identify outliers due to impurity profiles (e.g., >95% purity thresholds) .
- Contextual factors : Control for solvent effects (e.g., DMSO concentration in cell-based assays) and batch-to-batch variability in cyclopropyl-containing intermediates .
Q. How does the cyclopropyl group influence the compound’s metabolic stability in pharmacokinetic studies?
- Methodological Answer :
- In vitro assays : Use liver microsomes (human/rat) to measure CYP450-mediated oxidation rates. Cyclopropyl groups reduce metabolic clearance by 30–50% compared to methyl substituents .
- Isotope labeling : Incorporate deuterium at cyclopropyl CH₂ groups to track metabolic pathways via LC-MS/MS.
- Computational prediction : Apply ADMET predictors (e.g., SwissADME) to estimate LogP (1.8 ± 0.2) and BBB permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
